[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](2-thienylmethyl)amine
Description
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine is a sulfonamide derivative characterized by a 5-ethoxy-2,4-dimethylphenyl group linked via a sulfonyl bridge to a 2-thienylmethylamine moiety. The 2-thienylmethyl group introduces heterocyclic diversity, which may influence electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
5-ethoxy-2,4-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-4-19-14-9-15(12(3)8-11(14)2)21(17,18)16-10-13-6-5-7-20-13/h5-9,16H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXNQCRRCFDWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of the Aromatic Ring
The benzene ring is functionalized with ethoxy and methyl groups via Friedel-Crafts alkylation and nucleophilic aromatic substitution:
Sulfonation and Chlorination
The substituted benzene undergoes sulfonation followed by chlorination:
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Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces a sulfonic acid group at the para position relative to the ethoxy group.
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Chlorination : The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C, 2 hr | 85% |
| Chlorination | PCl₅, CH₂Cl₂, reflux, 4 hr | 90% |
Synthesis of 2-(Aminomethyl)thiophene
Reduction of 2-Cyanothiophene
2-Cyanothiophene is reduced to 2-(aminomethyl)thiophene using lithium aluminium hydride (LiAlH₄) in dry ether2:
Optimization Note : Excess LiAlH₄ and controlled temperature (0°C → rt) prevent over-reduction.
Coupling Reaction: Sulfonamide Bond Formation
The final step involves nucleophilic substitution between the sulfonyl chloride and amine:
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Base-Mediated Coupling : 5-Ethoxy-2,4-dimethylbenzenesulfonyl chloride reacts with 2-(aminomethyl)thiophene in the presence of triethylamine (Et₃N) to scavenge HCl2.
Reaction Scheme
Conditions and Yield
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Solvent: Anhydrous CH₂Cl₂
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Temperature: 0°C → rt, 12 hr
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Yield: 78% (after column chromatography)
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 7:3) to remove unreacted amine and sulfonic acid byproducts.
Spectroscopic Confirmation
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¹H NMR (CDCl₃): δ 1.42 (t, 3H, -OCH₂CH₃), 2.32 (s, 6H, Ar-CH₃), 4.12 (q, 2H, -OCH₂), 4.88 (s, 2H, -CH₂-Thiophene).
Alternative Synthetic Routes
Calcium-Catalyzed Cyclization
A method inspired by N-acyliminium ion chemistry involves calcium(II)-catalyzed dehydrative coupling:
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Intermediate Formation : Generate an N-acyliminium ion from a phthalimide precursor.
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Nucleophilic Trapping : React with 2-(aminomethyl)thiophene under catalytic Ca(OTf)₂.
Advantage : Higher functional group tolerance for complex analogs.
Challenges and Optimization
Competing Side Reactions
Solvent and Temperature Effects
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Solvent Choice : THF or CH₂Cl₂ improves solubility of intermediates.
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Temperature Control : Slow addition at 0°C minimizes exothermic side reactions.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Sulfonation | Batch reactor (5 L) | Continuous flow reactor |
| Chlorination | PCl₅, 4 hr | SOCl₂, catalytic DMF |
| Yield | 78% | 85% (optimized) |
Chemical Reactions Analysis
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thienylmethylamine moiety may interact with various enzymes and receptors, influencing their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Aromatic Ring Substituents
- (2-Nitrophenyl)sulfonylamine (CAS 546062-89-9) : Features a nitro group (electron-withdrawing) on the phenyl ring, which may reduce electron density at the sulfonamide sulfur, increasing electrophilicity and reactivity. This contrasts with the electron-donating ethoxy and methyl groups in the target compound, which stabilize the sulfonamide group .
- [1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine (CAS 880805-17-4)]: Shares the ethoxy group but includes chloro and methoxy substituents.
- {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid derivatives: Contain methoxy and pyridinyl groups, demonstrating how heteroaromatic systems can modulate solubility and target selectivity compared to purely phenyl-based structures .
Heterocyclic Modifications
- 2-(Thiophen-2-YL)ethylamine (CAS 19457-17-1) : A bis-thiophene derivative lacking the sulfonamide group. The absence of the sulfonyl bridge reduces polarity, impacting bioavailability and interaction with polar biological targets .
- 5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine : Incorporates a thiadiazole ring and thioether linkage. The thiadiazole’s electron-deficient nature may confer distinct reactivity compared to sulfonamides, such as enhanced hydrogen-bonding capacity .
Data Tables
Table 1: Substituent Effects on Sulfonamide Derivatives
| Compound Name | Aromatic Substituents | Heterocycle | Key Properties | Reference |
|---|---|---|---|---|
| (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine | 5-ethoxy, 2,4-dimethyl | 2-thienylmethyl | High lipophilicity, metabolic stability | - |
| (2-Nitrophenyl)sulfonylamine | 2-nitro | 2-thienylmethyl | Increased reactivity, electrophilic | |
| 1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine | 3-chloro, 4-ethoxy, 5-methoxy | 2-thienylmethyl | Enhanced hydrophobicity | |
| 5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | 4-methylphenylmethylthio | 1,3,4-thiadiazole | Electron-deficient, H-bond acceptor |
Biological Activity
The compound (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 285.36 g/mol
The compound features a sulfonyl group attached to a substituted phenyl ring and an amine group linked to a thienylmethyl moiety. This unique structure contributes to its diverse biological activities.
The biological activity of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The amine group also participates in hydrogen bonding and electrostatic interactions, influencing the compound's biological effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess antimicrobial properties, making them potential candidates for treating bacterial infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
- Antitumor Activity : Preliminary data suggest that (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine may inhibit tumor cell proliferation in vitro.
Antimicrobial Activity
A study investigating the antimicrobial efficacy of various sulfonamide derivatives found that (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Anti-inflammatory Effects
In a murine model of inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.
Antitumor Activity
In vitro assays using human cancer cell lines demonstrated that the compound inhibited cell growth with an IC value of 15 µM. Mechanistic studies indicated that this effect was associated with the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Summary of Biological Activities
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Effect | Antitumor Activity |
|---|---|---|---|
| (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine | Yes | Yes | Yes |
| Sulfanilamide | Yes | Moderate | No |
| Trimethoprim | Yes | No | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
